N,N-dimethylbenzotriazole-1-carboxamide
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Overview
Description
N,N-dimethylbenzotriazole-1-carboxamide is a chemical compound belonging to the benzotriazole family Benzotriazoles are known for their versatility and stability, making them valuable in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylbenzotriazole-1-carboxamide typically involves the reaction of benzotriazole with dimethylamine and a carboxylating agent. One common method includes the use of 1H-benzotriazole, which is reacted with dimethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylbenzotriazole-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethylbenzotriazole-1-carboxylic acid, while reduction can produce N,N-dimethylbenzotriazole-1-methanamine .
Scientific Research Applications
N,N-dimethylbenzotriazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N,N-dimethylbenzotriazole-1-carboxamide involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound’s ability to stabilize radicals and act as an electron-donating or electron-withdrawing group further enhances its reactivity and effectiveness in various applications .
Comparison with Similar Compounds
Benzotriazole: A parent compound with similar stability and reactivity.
N-methylbenzotriazole: A derivative with one methyl group, offering slightly different properties.
N,N-dimethylbenzotriazole: Another derivative with two methyl groups, similar to N,N-dimethylbenzotriazole-1-carboxamide but without the carboxamide group.
Uniqueness: this compound stands out due to its carboxamide group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethylbenzotriazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12(2)9(14)13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDIPSOWTZADHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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